2,3-Difluoro-4-methoxybenzylamine CAS number
2,3-Difluoro-4-methoxybenzylamine CAS number
An In-Depth Technical Guide to 2,3-Difluoro-4-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methoxybenzylamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The document elucidates its core physicochemical properties, outlines a validated synthetic pathway with mechanistic insights, explores its applications as a building block in the development of novel therapeutics, and details robust analytical methodologies for its characterization and quality control. This guide serves as an essential resource for researchers leveraging fluorinated scaffolds to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Introduction: The Strategic Role of Fluorination in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—are strategically employed to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Aromatic amines, particularly benzylamines, are privileged structures in drug design, appearing in a wide array of therapeutic agents. The strategic placement of fluorine atoms on the benzene ring, as seen in 2,3-Difluoro-4-methoxybenzylamine, can profoundly influence the compound's electronic properties and its interactions with protein active sites, making it a valuable building block for creating drug candidates with enhanced pharmacological profiles.[2]
Core Physicochemical Properties
2,3-Difluoro-4-methoxybenzylamine, identified by CAS Number 886500-75-0 , is a substituted aromatic amine with a unique combination of functional groups that dictate its physical and chemical behavior.[3] A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 886500-75-0 | [3] |
| Molecular Formula | C₈H₉F₂NO | [3] |
| Molecular Weight | 173.16 g/mol | [3] |
| Density | 1.22 g/cm³ | [3] |
| Boiling Point | 223.1°C at 760 mmHg | [3] |
| Flash Point | 88.7°C | [3] |
| Refractive Index | 1.495 | [3] |
| InChI | InChI=1/C8H9F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,4,11H2,1H3 | [3] |
These properties indicate a relatively stable liquid at room temperature with a high boiling point, suitable for a variety of synthetic transformations. The presence of the amine group provides a site for hydrogen bonding and further functionalization, while the difluoro-methoxy substituted phenyl ring enhances lipophilicity and can influence metabolic pathways.[2]
Synthesis and Mechanistic Insights
The synthesis of substituted benzylamines often proceeds through the corresponding benzaldehyde intermediate. A robust and logical synthetic pathway for 2,3-Difluoro-4-methoxybenzylamine involves a two-step process starting from a commercially available precursor, 3,4-Difluoroanisole.
Step 1: Directed Ortho-Metalation and Formylation
The first step is the regioselective formylation of 3,4-Difluoroanisole to produce 2,3-Difluoro-6-methoxybenzaldehyde. This transformation is efficiently achieved via directed ortho-metalation. The methoxy group directs the deprotonation to the adjacent ortho position (C2) using a strong base like lithium diisopropylamide (LDA). The resulting lithium-aryl species is a potent nucleophile that readily attacks an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality.[4]
Step 2: Reductive Amination
The second step converts the aldehyde to the target primary amine. Reductive amination is a highly effective method for this conversion. The aldehyde is first condensed with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the corresponding benzylamine. Various reducing agents can be employed, with sodium borohydride or catalytic hydrogenation being common choices for their efficiency and selectivity. This method is widely used for the synthesis of primary amines from aldehydes.[5]
The overall synthetic workflow is depicted below.
Applications in Drug Discovery and Development
2,3-Difluoro-4-methoxybenzylamine is a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The fluorinated phenyl moiety is particularly attractive for developing central nervous system (CNS) active agents, where metabolic stability and the ability to cross the blood-brain barrier are critical.[6]
Key Application Areas:
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Scaffold for Bioactive Molecules: The primary amine serves as a versatile handle for constructing amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in active pharmaceutical ingredients (APIs).[7]
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Modulation of Pharmacokinetics: The difluoro substitution pattern is known to block sites of metabolic oxidation (cytochrome P450-mediated), potentially increasing the half-life and bioavailability of a drug candidate.[8]
-
Receptor Binding and Selectivity: The electronic modifications imparted by the fluorine and methoxy groups can fine-tune the binding affinity and selectivity of a molecule for its target protein, such as kinases, G-protein coupled receptors (GPCRs), or ion channels.[6][9]
For instance, similar fluorinated benzylamine cores have been incorporated into inhibitors of monoamine oxidase B (MAO-B) for Parkinson's disease and antagonists for dopamine receptors.[6][8]
Analytical and Quality Control Methodologies
Ensuring the purity and identity of 2,3-Difluoro-4-methoxybenzylamine is critical for its use in research and development. A multi-step analytical workflow is typically employed for comprehensive characterization.[10]
Workflow for Analysis:
-
Sample Preparation: The sample is accurately weighed and dissolved in a suitable organic solvent, such as methanol or acetonitrile.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) is the method of choice for assessing purity. A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) with a modifier like formic acid or trifluoroacetic acid typically provides excellent separation of the main component from any impurities.
-
Identification and Confirmation:
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for definitive identification by confirming the molecular weight of the parent ion.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR provide unambiguous structural confirmation by detailing the chemical environment of each atom in the molecule.
-
-
Quantification: Purity is typically determined by HPLC with UV detection, calculating the area percentage of the main peak relative to all other peaks. A quantitative NMR (qNMR) approach can also be used for highly accurate purity assessment against a certified reference standard.
Conclusion
2,3-Difluoro-4-methoxybenzylamine is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its unique pattern of fluorination and methoxylation offers medicinal chemists a powerful tool to enhance the drug-like properties of new molecular entities. The well-defined synthetic route and clear analytical methodologies facilitate its reliable production and characterization, ensuring its quality for demanding research applications. As the quest for more effective and safer therapeutics continues, the utility of such precisely engineered building blocks will undoubtedly expand.
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| ~8.2 - 8.5 | ~1.5 | The combined inductive effect of two fluorines drastically lowers pKa, overriding the methoxy group's donation. Fluorination increases lipophilicity. |


